3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile
Description
3-Amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 3-amino group, a 4-carbonitrile substituent, and a 4-methylpiperazinyl group at position 4. The pyrazole core serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase inhibitors and antimicrobial agents . The 4-methylpiperazine moiety enhances solubility and bioavailability by introducing basicity and metabolic stability, while the nitrile group contributes to electron-withdrawing effects, influencing reactivity and binding affinity .
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N6/c1-14-2-4-15(5-3-14)9-7(6-10)8(11)12-13-9/h2-5H2,1H3,(H3,11,12,13) |
InChI Key |
VURWAYBHGPWUBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a suitable nitrile derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in the 4-methylpiperazinyl group at position 5. This contrasts with related pyrazole derivatives:
Physicochemical Properties
- Lipophilicity: The 4-methylpiperazinyl group reduces logP compared to phenyl or benzyl substituents, enhancing aqueous solubility. For example, 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (logP ~3.2) is more lipophilic than the target compound (predicted logP ~2.1) due to its bulky aromatic group .
Biological Activity
3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile can be represented as follows:
This structure features a pyrazole ring substituted with a piperazine moiety, which is critical for its biological activity.
Antihypertensive Activity
Research indicates that compounds within the pyrazolylpiperazine class, including 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile, exhibit hypotensive effects. These compounds have been shown to lower blood pressure in experimental models, making them potential candidates for treating hypertension .
Multi-target Ligand Activity
The compound has been evaluated for its ability to act as a multi-target ligand, particularly in the context of adenosine receptors. Studies have demonstrated that derivatives of this compound can selectively bind to A1 and A2A receptors, which are implicated in various physiological processes. The structure-activity relationship (SAR) analysis revealed that modifications at the piperazine and pyrazole positions can enhance receptor affinity and selectivity .
In Vitro Studies
In vitro studies have assessed the compound's inhibitory effects on various enzymes and receptors. For instance, it has shown promising activity against phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Compounds similar to 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile exhibited IC50 values below 10 µM against PDE10A, indicating strong inhibitory potential .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrazole derivatives have highlighted their efficacy against a range of bacterial strains. The compound demonstrated notable broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Case Study 1: Hypertensive Models
In a controlled study involving hypertensive rat models, administration of 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile resulted in significant reductions in systolic blood pressure compared to control groups. The mechanism was attributed to vasodilation mediated by adenosine receptor activation .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against E. coli and Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth, with a particular emphasis on its potential as a new antimicrobial agent due to its unique mechanism of action targeting bacterial DNA gyrase .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole derivatives indicate that modifications at specific positions significantly influence biological activity. For example, substituents on the piperazine ring can enhance receptor binding affinity and selectivity towards adenosine receptors. The presence of electron-donating groups has been associated with increased potency against PDE enzymes .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 2.0 | PDE10A Inhibitor |
| Compound B | Structure B | 5.7 | Adenosine Receptor Binder |
| Compound C | Structure C | 9.8 | Antimicrobial Agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
